molecular formula C27H25N3O2S B11711932 5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11711932
M. Wt: 455.6 g/mol
InChI Key: HROCDVMVAKVXKD-UHFFFAOYSA-N
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Description

5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE: is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps, starting from readily available precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur under specific conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes such as apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    Steviol glycoside: A compound responsible for the sweet taste of Stevia leaves.

Uniqueness

What sets 5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE apart from similar compounds is its unique structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H25N3O2S

Molecular Weight

455.6 g/mol

IUPAC Name

5-[[4-(diethylamino)phenyl]methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C27H25N3O2S/c1-3-28(4-2)21-17-15-20(16-18-21)19-24-25(31)29(22-11-7-5-8-12-22)27(33)30(26(24)32)23-13-9-6-10-14-23/h5-19H,3-4H2,1-2H3

InChI Key

HROCDVMVAKVXKD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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